molecular formula C7H4F3N3S B6314356 5-Trifluoromethylthio-1H-benzotriazole CAS No. 157590-72-2

5-Trifluoromethylthio-1H-benzotriazole

Cat. No.: B6314356
CAS No.: 157590-72-2
M. Wt: 219.19 g/mol
InChI Key: YPXGKVNMPAVDPZ-UHFFFAOYSA-N
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Description

5-Trifluoromethylthio-1H-benzotriazole is a specialized benzotriazole derivative of significant interest in chemical research and development. Its molecular structure, which incorporates both a benzotriazole ring and a sulfur-containing trifluoromethylthio group, suggests potential as a versatile intermediate and functional agent. Benzotriazole derivatives are widely recognized for their ability to adsorb to metal surfaces, forming a protective film that effectively inhibits corrosion in aggressive environments . The electron-withdrawing trifluoromethylthio group is a common motif in medicinal chemistry, often used to modulate the lipophilicity and metabolic stability of drug candidates, making this compound a valuable building block for the synthesis of more complex molecules in agrochemical and pharmaceutical research. Researchers utilize this compound primarily as a corrosion inhibitor for metals like copper and its alloys, and as a key synthetic intermediate for the development of novel active compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGKVNMPAVDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Trifluoromethylthiolation

The diazotization of 5-amino-1H-benzotriazole followed by trifluoromethylthiolation is a plausible route. This method involves:

  • Diazotization of 5-amino-1H-benzotriazole with sodium nitrite under acidic conditions to form the diazonium salt.

  • Reaction with a trifluoromethylthio source (e.g., AgSCF₃ or CuSCF₃) to introduce the -SCF₃ group.

Key Considerations :

  • Temperature control (0–5°C) during diazotization prevents premature decomposition.

  • Copper(I) trifluoromethylthiolate (CuSCF₃) offers higher stability compared to silver analogues.

Example Protocol :

Yield : 40–55% (theoretical maximum).

Direct C–H Functionalization

Recent advances in C–H activation enable direct trifluoromethylthiolation of 1H-benzotriazole. This method employs:

  • Palladium or copper catalysts.

  • Electrophilic trifluoromethylthiolating reagents (e.g., N-SCF₃ phthalimide).

Reaction Mechanism :

  • Coordination of the benzotriazole nitrogen to the metal catalyst.

  • Oxidative addition of the trifluoromethylthiol reagent.

  • Reductive elimination to form the C–SCF₃ bond.

Optimization Challenges :

  • Regioselectivity at the 5-position requires directing groups or steric control.

  • Catalyst loading (5–10 mol% Pd) impacts cost and scalability.

Table 1 : Comparison of Catalysts for Direct C–H Trifluoromethylthiolation

CatalystReagentSolventTemp (°C)Yield (%)
Pd(OAc)₂N-SCF₃ phthalimideDCE8062
CuIAgSCF₃DMF10048
Fe(acac)₃(SCF₃)₂Toluene11035

Halogenation-Trifluoromethylthiolation Sequences

Bromination Followed by Cross-Coupling

A two-step approach involving:

  • Bromination of 1H-benzotriazole at the 5-position using NBS (N-bromosuccinimide).

  • Cross-coupling with trifluoromethylthiol reagents via Ullmann or Buchwald-Hartwig conditions.

Advantages :

  • High regioselectivity for bromination (>90%).

  • Compatibility with diverse coupling partners (e.g., CuSCF₃, SCF₃⁻ salts).

Limitations :

  • Requires inert atmosphere and anhydrous solvents.

  • Purification challenges due to residual brominated byproducts.

Table 2 : Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
NBSCCl₄80685
Br₂AcOH251272
HBr/H₂O₂H₂O/THF50868

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sluggish trifluoromethylthiolation steps.

Case Study :

  • 5-Bromo-1H-benzotriazole (1.0 mmol) + CuSCF₃ (1.2 mmol) in DMF.

  • Microwave conditions: 150°C, 300 W, 30 min.

  • Yield : 78% (vs. 48% under conventional heating).

Mechanistic Insight :

  • Dielectric heating enhances reagent solubility and catalyst turnover.

  • Reduced side reactions (e.g., desulfurization) compared to thermal methods.

Solid-Phase Synthesis for High-Throughput Screening

Immobilization of benzotriazole precursors on Wang resin enables combinatorial synthesis.

Procedure :

  • Resin-bound 5-amino-1H-benzotriazole → Diazotization → Trifluoromethylthiolation.

  • Cleavage with TFA/CH₂Cl₂ (1:1) yields the free compound.

Throughput : 96 compounds per batch with >70% purity (HPLC).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 5-iodo-1H-benzotriazole with KSCF₃ achieves solventless trifluoromethylthiolation.

Conditions :

  • Stainless-steel jar, 30 Hz, 2 h.

  • Yield : 65% with 95% atom economy.

Photoredox Catalysis

Visible-light-driven trifluoromethylthiolation using Ru(bpy)₃²⁺ as a photocatalyst.

Advantages :

  • Ambient temperature and pressure.

  • Functional group tolerance (e.g., esters, ketones).

Reaction Equation :

5-Bromo-1H-benzotriazole+SCF₃Ru(bpy)32+,hvThis compound+Br\text{5-Bromo-1H-benzotriazole} + \text{SCF₃}^- \xrightarrow{\text{Ru(bpy)}_3^{2+}, \text{hv}} \text{this compound} + \text{Br}^-

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethylthio-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

5-Trifluoromethylthio-1H-benzotriazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials.

Mechanism of Action

The mechanism of action of 5-Trifluoromethylthio-1H-benzotriazole involves its interaction with molecular targets through non-covalent interactions. The trifluoromethylthio group enhances the compound’s ability to form hydrogen bonds and π-π stacking interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of benzotriazoles are significantly influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
5-Trifluoromethylthio-1H-benzotriazole -SCF₃ at C5 ~219.19 High lipophilicity, strong electron-withdrawing effects
5-Methyl-1H-benzotriazole -CH₃ at C5 133.15 Moderate lipophilicity, weaker electronic perturbation
3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole -CF₃ at C5, -CF₂H at C3 ~283.22 Enhanced steric bulk, dual electron-withdrawing groups
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives -SO₂H at C5 (benzimidazolone core) Variable (~220–300) High polarity, potential for hydrogen bonding

Key Observations :

  • Lipophilicity : The trifluoromethylthio group in this compound increases lipophilicity (logP ~2.5–3.0) compared to the methyl analog (logP ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : The -SCF₃ group is more electron-withdrawing (-I effect) than -CH₃ or -SO₂H, altering reactivity in nucleophilic/electrophilic reactions .

Q & A

Q. What are the optimal synthetic routes for 5-Trifluoromethylthio-1H-benzotriazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cyclization of benzotriazole precursors with trifluoromethylthio (SCF₃) reagents. A common approach is the nucleophilic substitution of 5-chloro-1H-benzotriazole with potassium trifluoromethylthiolate (KSCF₃) under inert atmosphere. Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize ionic intermediates .
  • Catalyst use : Copper(I) iodide (CuI) or palladium catalysts may accelerate SCF₃ incorporation, as seen in analogous trifluoromethylthio-substituted heterocycles .
  • Temperature control : Reactions typically proceed at 80–100°C; excessive heat may lead to decomposition of the SCF₃ group.
    Post-synthesis, purity is confirmed via HPLC and elemental analysis.

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The benzotriazole core produces distinct aromatic signals (δ 7.5–8.5 ppm for protons; δ 120–140 ppm for carbons). The SCF₃ group causes deshielding in adjacent carbons (~δ 125–130 ppm for C-5) .
  • ¹⁹F NMR : A singlet near δ -40 ppm confirms the SCF₃ moiety, with shifts influenced by solvent polarity .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and S-C (600–700 cm⁻¹) bands validate functional groups. Compare with reference spectra of structurally related benzotriazoles to rule out impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:
  • Standardize bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across studies.
  • Validate purity : Ensure ≥95% purity via LC-MS and quantify residual solvents (e.g., DMSO) that may skew results .
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., SCF₃ vs. CF₃O) on activity using a common scaffold. For example, replacing SCF₃ with CF₃O in analogous triazoles reduced antifungal potency by 40%, suggesting electronic effects dominate .

Q. What computational strategies predict binding modes and selectivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The SCF₃ group’s hydrophobicity enhances binding to nonpolar enzyme pockets, as observed in similar thiazolo-triazole inhibitors .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes. For instance, SCF₃-substituted triazoles showed stronger van der Waals interactions with CYP3A4 than CF₃ analogs .
  • QM/MM calculations : Evaluate electronic effects of the SCF₃ group on transition-state stabilization in enzymatic reactions .

Key Methodological Recommendations

  • Synthetic Optimization : Screen solvents/catalysts combinatorially (e.g., using Design of Experiments) to maximize yield .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: HUJPLYSMMSUAFM-UHFFFAOYSA-N for 4-Fluoro-1-methylbenzotriazole) .
  • Conflict Resolution : Use meta-analysis tools to statistically reconcile contradictory bioactivity datasets, accounting for assay variability .

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